molecular formula C29H27FN2O4 B11339091 N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11339091
M. Wt: 486.5 g/mol
InChI Key: ASRDCVQGHBRVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of several functional groups, including indole, benzofuran, and carboxamide. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole and benzofuran rings, followed by the introduction of the ethoxy and methoxy substituents, and finally, the coupling of these intermediates to form the target compound. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Chemical Reactions Analysis

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole and benzofuran moieties are known to interact with various biological receptors and enzymes, leading to modulation of their activity. This compound may exert its effects through binding to these targets and altering their function, resulting in the observed biological activities.

Comparison with Similar Compounds

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share the indole moiety and exhibit similar biological activities.

    Benzofuran derivatives: These compounds share the benzofuran moiety and are studied for their potential therapeutic effects.

    Carboxamide derivatives: These compounds share the carboxamide functional group and are used in various chemical and biological applications. The uniqueness of this compound lies in its combination of these functional groups, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C29H27FN2O4

Molecular Weight

486.5 g/mol

IUPAC Name

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C29H27FN2O4/c1-4-35-26-11-9-18(13-27(26)34-3)22(23-16-31-24-8-6-5-7-20(23)24)15-32-29(33)28-17(2)21-14-19(30)10-12-25(21)36-28/h5-14,16,22,31H,4,15H2,1-3H3,(H,32,33)

InChI Key

ASRDCVQGHBRVEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C)C4=CNC5=CC=CC=C54)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.